3-(2-Oxopropyl)pyrrolidine-3-carboxylic acid
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Overview
Description
3-(2-Oxopropyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-oxopropyl group and a carboxylic acid group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopropyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. This method allows for the synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxopropyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted pyrrolidine derivatives.
Scientific Research Applications
3-(2-Oxopropyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(2-Oxopropyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxopyrrolidine-3-carboxylate: This compound is similar in structure but contains an ethyl ester group instead of a carboxylic acid group.
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: This compound has a phenyl group attached to the pyrrolidine ring.
Uniqueness
3-(2-Oxopropyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxopropyl group and carboxylic acid functionality make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-oxopropyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)4-8(7(11)12)2-3-9-5-8/h9H,2-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBPUWXMVOHWSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCNC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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